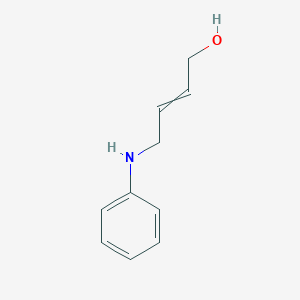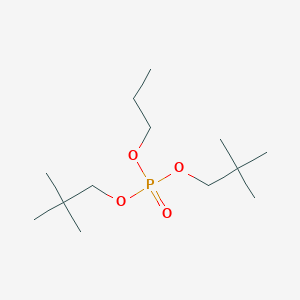
Bis(2,2-dimethylpropyl) propyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-dimethylpropyl) propyl phosphate: is an organophosphorus compound with the molecular formula C12H27O4P. It is a type of phosphate ester, which are compounds commonly used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-dimethylpropyl) propyl phosphate typically involves the reaction of 2,2-dimethylpropanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with propanol to yield the final product. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,2-dimethylpropyl) propyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohols.
Oxidation: It can be oxidized to form phosphates with higher oxidation states.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2,2-dimethylpropanol.
Oxidation: Higher oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2,2-dimethylpropyl) propyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which bis(2,2-dimethylpropyl) propyl phosphate exerts its effects involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, altering their properties and affecting cellular function.
Vergleich Mit ähnlichen Verbindungen
Tris(2,2-dimethylpropyl) phosphate: Another organophosphorus compound with similar properties but different molecular structure.
Bis(2-chloroethyl) ether: Shares some chemical reactivity but differs in its applications and toxicity profile.
Uniqueness: Bis(2,2-dimethylpropyl) propyl phosphate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
52056-59-4 |
|---|---|
Molekularformel |
C13H29O4P |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
bis(2,2-dimethylpropyl) propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-8-9-15-18(14,16-10-12(2,3)4)17-11-13(5,6)7/h8-11H2,1-7H3 |
InChI-Schlüssel |
XRKAHBZNOLXXLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(OCC(C)(C)C)OCC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


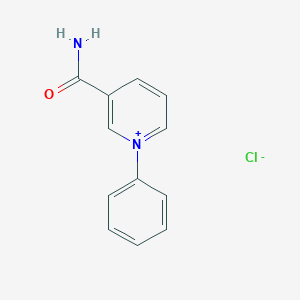


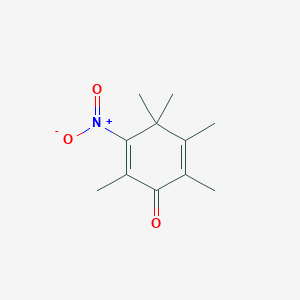
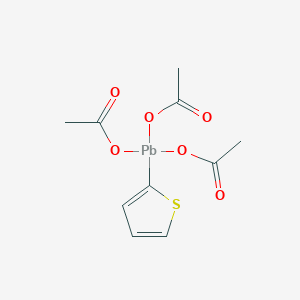

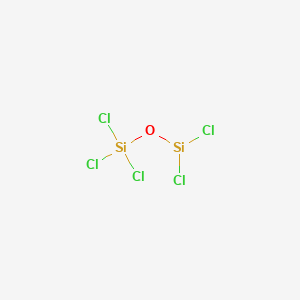
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

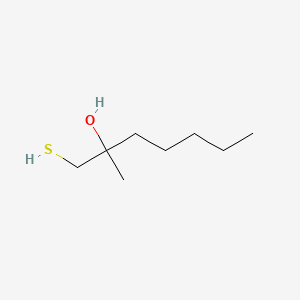
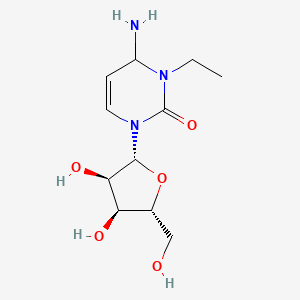
![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
